molecular formula C17H26N2O4S B7013451 N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide

N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide

Cat. No.: B7013451
M. Wt: 354.5 g/mol
InChI Key: QPGZJHQSSYJMAK-UHFFFAOYSA-N
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Description

N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrrolidine ring substituted with hydroxymethyl and dimethyl groups, and an ethylsulfonylphenylmethyl moiety attached to the nitrogen atom of the pyrrolidine ring.

Properties

IUPAC Name

N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-24(22,23)15-7-5-6-14(8-15)9-18-16(21)19-10-13(2)17(3,11-19)12-20/h5-8,13,20H,4,9-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGZJHQSSYJMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)CNC(=O)N2CC(C(C2)(C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of Hydroxymethyl and Dimethyl Groups: The hydroxymethyl and dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides or alcohols.

    Attachment of the Ethylsulfonylphenylmethyl Group: This step involves the reaction of the pyrrolidine derivative with an ethylsulfonylphenylmethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The ethylsulfonylphenylmethyl group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may serve as a probe to study the interactions of pyrrolidine derivatives with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition or receptor binding.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Its structural similarity to known bioactive molecules suggests it might exhibit pharmacological activity, such as anti-inflammatory or anticancer properties.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The ethylsulfonylphenylmethyl group may enhance binding affinity or specificity, while the pyrrolidine ring could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide
  • N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxylate
  • N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-thiocarboxamide

Uniqueness

N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide is unique due to the specific combination of functional groups and the overall molecular architecture. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for further research and development.

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